Superior Mu-Opioid Receptor Affinity vs. Parent Tramadol
The (+)-enantiomer of O-Desmethyltramadol demonstrates an approximately 200-fold greater binding affinity for the human µ-opioid receptor (MOR) compared to the parent compound tramadol [1]. This quantitative disparity establishes O-Desmethyltramadol as the direct mediator of tramadol's opioidergic analgesic effect, rendering the parent compound a prodrug requiring metabolic activation [2].
| Evidence Dimension | µ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | (+)-O-Desmethyltramadol: Ki = 0.0034 µM (3.4 nM) |
| Comparator Or Baseline | (+)-Tramadol: Ki = 1.3 µM (1300 nM); Racemic Tramadol: Ki = 2.4 µM (2400 nM) |
| Quantified Difference | ~382-fold higher affinity than (+)-tramadol; ~706-fold higher than racemic tramadol |
| Conditions | Cloned human µ-opioid receptor expressed in Xenopus oocytes; [35S]GTPγS functional assay |
Why This Matters
This quantitative difference confirms that O-Desmethyltramadol, not tramadol, is the appropriate compound for studying µ-opioid receptor-mediated analgesia and for developing direct-acting opioid agonists.
- [1] Gillen C, Haurand M, Kobelt D, Wnendt S. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human µ-opioid receptor. Naunyn-Schmiedeberg's Arch Pharmacol. 2000;362(2):116-121. doi:10.1007/s002100000264 View Source
- [2] Raffa RB, Friderichs E, Reimann W, Shank RP, Codd EE, Vaught JL. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. J Pharmacol Exp Ther. 1992;260(1):275-285. View Source
